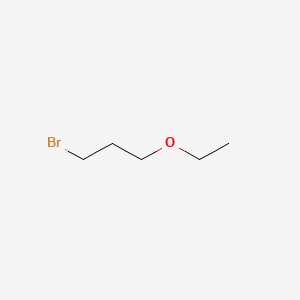

1-Bromo-3-ethoxypropane

Description

Significance of 1-Bromo-3-ethoxypropane in Contemporary Chemical Science

The contemporary significance of this compound in chemical science is primarily derived from its function as a versatile alkylating agent. The presence of a bromine atom, which is an effective leaving group, allows the compound to readily participate in reactions where it transfers its 3-ethoxypropyl group to other molecules. This reactivity is fundamental to its application in various organic synthesis pathways.

Its role as a chemical intermediate is crucial in the production of a range of other organic compounds. These include substances with applications in the pharmaceutical and agrochemical sectors. Furthermore, it is employed in the manufacturing of specialty chemicals. In the realm of biological research, this compound is utilized in studies focusing on enzyme mechanisms and the interactions between proteins and ligands.

Historical Context of this compound Research and Development

While specific details on the initial synthesis and discovery of this compound are not extensively documented in readily available literature, its development is intrinsically linked to the broader advancements in the field of organic synthesis. The utility of bromo-organic compounds as reactive and versatile reagents has been a long-standing area of chemical research. The commercial availability of this compound from numerous chemical suppliers indicates its establishment as a recognized reagent in the scientific community. sigmaaldrich.comchemicalregister.combldpharm.comfluorochem.co.uk Research and development efforts have likely focused on optimizing its synthesis and exploring its applications as a building block for more complex molecules.

Scope and Objectives of the Research Outline for this compound

The research involving this compound is guided by several key objectives. A primary goal is its use as a precursor in the development of novel bioactive compounds, which is a significant focus within medicinal chemistry. Researchers also aim to leverage its inherent reactivity to investigate and better understand various chemical reaction mechanisms, particularly nucleophilic substitution reactions. The overarching objective is to utilize this compound as a fundamental building block for the construction of more intricate molecular structures that have potential applications across the chemical and pharmaceutical industries.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₁BrO | lookchem.comnih.gov |

| Molecular Weight | 167.046 g/mol | lookchem.com |

| CAS Number | 36865-40-4 | lookchem.com |

| Appearance | Colorless Liquid | |

| Boiling Point | 129.7 °C at 760 mmHg | lookchem.com |

| Density | 1.278 g/cm³ | lookchem.com |

| Flash Point | 44.3 °C | lookchem.com |

| Refractive Index | 1.443 | lookchem.com |

| Vapor Pressure | 12.3 mmHg at 25°C | lookchem.com |

| IUPAC Name | This compound | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-ethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO/c1-2-7-5-3-4-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZWPJGRGUOZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293736 | |

| Record name | 1-bromo-3-ethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36865-40-4 | |

| Record name | Propane, 1-bromo-3-ethoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-3-ethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Studies of 1 Bromo 3 Ethoxypropane

Established Synthetic Routes to 1-Bromo-3-ethoxypropane

Several methodologies have been developed for the synthesis of this compound, ranging from classical alkylation reactions to more specialized approaches.

Alkylation Reactions Utilizing Propanol Derivatives

A primary and versatile method for synthesizing ethers like this compound is the Williamson ether synthesis. masterorganicchemistry.comorganicchemistrytutor.com This S\textsubscript{N}2 reaction involves the reaction of an alkoxide with a primary alkyl halide. libretexts.orglibretexts.org

In the context of this compound synthesis, this can be approached in two ways:

Reaction of Sodium Ethoxide with 1,3-Dibromopropane (B121459): While not explicitly detailed for this specific product in the provided results, the general principle of the Williamson synthesis supports this pathway. The ethoxide ion (CH₃CH₂O⁻) acts as a nucleophile, displacing one of the bromine atoms in 1,3-dibromopropane. To favor monosubstitution and minimize the formation of 1,3-diethoxypropane, reaction conditions such as stoichiometry and temperature would need careful control.

Reaction of 3-Bromopropanol with an Ethylating Agent: An alternative is the O-alkylation of 3-bromopropanol. The hydroxyl group of 3-bromopropanol is first deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. masterorganicchemistry.com This alkoxide then reacts with an ethylating agent like ethyl bromide or diethyl sulfate (B86663) to yield this compound. The use of a strong base is crucial as alcohols themselves are generally poor nucleophiles for S\textsubscript{N}2 reactions. masterorganicchemistry.com

A related approach involves the reaction of 3-chloro-1-propanol (B141029) with sodium methoxide (B1231860) to produce 3-methoxy-1-propanol (B72126), although this yields a methoxy (B1213986) derivative rather than the target ethoxy compound. google.com

Halogenation of Ether Precursors

The synthesis of this compound can also be achieved through the halogenation of a suitable ether precursor, such as ethyl propyl ether. The cleavage of ethers using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is a known method. libretexts.org

The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of an unsymmetrical ether like ethyl propyl ether, the reaction pathway (S\textsubscript{N}1 or S\textsubscript{N}2) and the nature of the alkyl groups will determine the product distribution. For primary alkyl groups, an S\textsubscript{N}2 mechanism is favored, with the halide attacking the less sterically hindered carbon. libretexts.org Therefore, reacting ethyl propyl ether with HBr would likely yield a mixture of ethyl bromide, propyl bromide, ethanol (B145695), and propanol, making this a less selective route to this compound.

A more direct halogenation can be envisioned starting from 3-ethoxypropan-1-ol. nih.gov Treatment of 3-ethoxypropan-1-ol with a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) would convert the hydroxyl group into a good leaving group, which is then displaced by the bromide ion to form the desired product. This method is analogous to the conversion of alcohols to alkyl halides.

Dehydrohalogenation Approaches to Related Ethers and Subsequent Bromination

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, typically to form an alkene. wikipedia.orgsaskoer.ca This strategy can be employed to create an unsaturated ether, which can then be subjected to bromination.

For instance, a suitable dihaloether could undergo dehydrohalogenation to yield an allyl ether. Subsequent hydrobromination of the allyl ether could then potentially lead to this compound. The regioselectivity of the HBr addition (Markovnikov vs. anti-Markovnikov) would be a critical factor in determining the final product. Anti-Markovnikov addition of HBr to allyl ethyl ether would be required to obtain this compound.

Alternative Synthetic Strategies from Industrially Relevant Feedstocks

The synthesis of precursors for this compound can be achieved from readily available industrial feedstocks. For example, 1,3-propanediol (B51772) can be prepared from 3-chloro-1-propene and hydrogen bromide. google.com This 1,3-propanediol can then be alkylated. A process for preparing 3-methoxy-1-propanol by alkylating 1,3-propanediol with methyl chloride has been described. google.com A similar approach using an ethylating agent could potentially yield 3-ethoxypropan-1-ol, a direct precursor to this compound.

Another industrially important starting material is allyl chloride. Hydrobromination of allyl chloride can produce 1-bromo-3-chloropropane (B140262). google.com This dihalopropane can then potentially be converted to this compound through a selective nucleophilic substitution with ethoxide, although challenges with selectivity would need to be addressed.

Mechanistic Investigations of this compound Formation

The formation of this compound, particularly through the common synthetic routes, involves well-understood reaction mechanisms.

Williamson Ether Synthesis: The formation of the ether linkage proceeds through a classic S\textsubscript{N}2 mechanism. masterorganicchemistry.comorganicchemistrytutor.com This involves a backside attack by the nucleophilic alkoxide on the carbon atom bearing the leaving group (a halogen). The reaction is a single-step process where the bond to the nucleophile is formed concurrently with the breaking of the bond to the leaving group. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the alkoxide and the alkyl halide. For the synthesis of this compound from 3-bromopropanol, the initial step is the deprotonation of the alcohol to form the more nucleophilic alkoxide.

Halogenation of 3-ethoxypropan-1-ol: The conversion of 3-ethoxypropan-1-ol to this compound using reagents like PBr₃ or HBr typically follows an S\textsubscript{N}2 pathway for primary alcohols. The reaction with HBr involves the initial protonation of the hydroxyl group to form a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the carbon and displacing the water molecule. In the case of PBr₃, the mechanism involves the formation of a phosphite (B83602) ester intermediate, which is then displaced by a bromide ion.

Addition Reactions to Unsaturated Precursors: If an unsaturated ether like allyl ethyl ether were used as a precursor, the mechanism of HBr addition would be crucial. In the absence of peroxides, the reaction follows an electrophilic addition mechanism, proceeding through a carbocation intermediate, leading to the Markovnikov product. However, in the presence of peroxides, a free-radical addition mechanism occurs, resulting in the anti-Markovnikov product. To synthesize this compound from allyl ethyl ether, an anti-Markovnikov addition would be necessary.

The study of reaction kinetics, such as the first-order kinetics observed in the formation of 1-bromoallenes from prop-1-yn-3-ols, can provide valuable insights into the reaction mechanism, including the identification of rate-determining steps and the involvement of intermediates. rsc.org

Nucleophilic Substitution Pathways (SN1, SN2) in Ether Synthesis

The formation of the ether bond in this compound is classically achieved through the Williamson ether synthesis, a versatile and widely used method that generally proceeds via a nucleophilic substitution mechanism. wikipedia.org This reaction involves an alkoxide ion acting as a nucleophile, which attacks an alkyl halide (or other substrate with a good leaving group) in an Sₙ2 reaction. wikipedia.orgmasterorganicchemistry.com

The choice between the two primary nucleophilic substitution pathways, Sₙ1 (Substitution, Nucleophilic, Unimolecular) and Sₙ2 (Substitution, Nucleophilic, Bimolecular), is critical in determining the success of the synthesis. masterorganicchemistry.com

Sₙ2 Mechanism: This pathway involves a single, concerted step where the nucleophile attacks the carbon atom, and the leaving group departs simultaneously. masterorganicchemistry.comyoutube.com This "backside attack" results in an inversion of stereochemical configuration at the carbon center. masterorganicchemistry.comlibretexts.org The reaction rate is dependent on the concentration of both the nucleophile and the substrate. For the synthesis of an ether like this compound, an Sₙ2 pathway is strongly preferred. This typically involves reacting an ethoxide with a primary alkyl halide like 1,3-dibromopropane or 3-bromo-1-chloropropane, or reacting the alkoxide of 3-bromo-1-propanol (B121458) with an ethyl halide. Since the carbon bearing the leaving group is primary, it is sterically accessible, favoring the Sₙ2 mechanism and minimizing competing side reactions. masterorganicchemistry.comlibretexts.org

Sₙ1 Mechanism: This pathway is a two-step process. The first, and rate-determining, step is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack from the nucleophile. masterorganicchemistry.com Sₙ1 reactions are favored for tertiary alkyl halides due to the stability of the resulting tertiary carbocation. stackexchange.comchem-station.com If a tertiary alkyl halide were used in a Williamson ether synthesis, the strongly basic alkoxide would likely cause E2 elimination to predominate, forming an alkene instead of the desired ether. libretexts.orgchem-station.com

| Feature | Sₙ1 Pathway | Sₙ2 Pathway |

| Mechanism | Two-step (Carbocation intermediate) masterorganicchemistry.com | One-step (Concerted) masterorganicchemistry.com |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Substrate Preference | Tertiary > Secondary >> Primary chem-station.com | Methyl > Primary > Secondary >> Tertiary masterorganicchemistry.com |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

| Stereochemistry | Racemization | Inversion of configuration libretexts.org |

| Competing Reaction | E1 Elimination | E2 Elimination chem-station.com |

Radical Reaction Mechanisms in Bromination Processes

The synthesis of haloalkane precursors for reactions like the Williamson ether synthesis can be accomplished through the halogenation of alkanes. The bromination of a saturated hydrocarbon proceeds via a free-radical chain mechanism, which is typically initiated by heat or ultraviolet (UV) light. byjus.comlibretexts.orgcognitoedu.org This process can be broken down into three distinct stages:

Initiation: The reaction begins with the homolytic cleavage of the relatively weak bromine-bromine bond (Br-Br) by UV light or heat. This generates two highly reactive bromine radicals (Br•). libretexts.orgucalgary.ca

Propagation: This stage consists of a self-sustaining cycle of two steps. First, a bromine radical abstracts a hydrogen atom from an alkane (like ethyl propyl ether), forming a molecule of hydrogen bromide (HBr) and an alkyl radical. organicchemistrytutor.combyjus.com Second, this newly formed alkyl radical reacts with another molecule of bromine (Br₂) to yield the brominated product (e.g., this compound) and another bromine radical. byjus.comyoutube.com This new bromine radical can then participate in another cycle, propagating the chain reaction. libretexts.org

Termination: The chain reaction ceases when two radicals combine to form a stable, non-radical molecule. This can happen in several ways, such as two bromine radicals combining to form Br₂, an alkyl radical and a bromine radical combining to form the alkyl bromide, or two alkyl radicals joining to form a larger alkane. byjus.comucalgary.ca These termination steps become more probable as the concentration of radicals increases and the concentration of reactants decreases.

Bromination is generally more selective than chlorination. It preferentially abstracts hydrogen from the carbon atom that forms the most stable radical (tertiary > secondary > primary). ucalgary.caorganicchemistrytutor.com

Influence of Catalysts and Reagents on Reaction Selectivity and Yield

The efficiency of synthesizing this compound can be significantly enhanced by the careful selection of catalysts and reagents. In the context of the Williamson ether synthesis, which often involves reactants with different solubilities (e.g., an aqueous-soluble salt and an organic-soluble alkyl halide), Phase-Transfer Catalysis (PTC) is a powerful technique. acs.orgcrdeepjournal.org

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of a reactant from one phase (usually aqueous) to another (organic) where the reaction occurs. acs.orgwikipedia.org For example, in an ether synthesis, the catalyst can transport the alkoxide nucleophile from the aqueous phase into the organic phase as an ion-pair. acs.org This allows the reaction to proceed under milder conditions, often with increased rates and yields, while avoiding the need for strictly anhydrous or expensive solvents. acs.orgacs.org This makes PTC an environmentally friendlier approach. wikipedia.orgdalalinstitute.com

| Catalyst/Reagent | Role in Synthesis | Impact on Selectivity and Yield |

| Sodium Hydride (NaH) | Strong Base | Deprotonates alcohol to form alkoxide for Sₙ2 attack. masterorganicchemistry.comyoutube.com Drives reaction to completion. |

| UV Light / Peroxides | Radical Initiator | Initiates free-radical bromination by causing homolytic cleavage of Br₂. cognitoedu.orgucalgary.cagoogle.com Essential for starting the chain reaction. |

| Phase-Transfer Catalysts (e.g., Tetrabutylammonium (B224687) salts) | Reactant Transport | Facilitates transfer of alkoxide from aqueous to organic phase. acs.orgcrdeepjournal.org Increases reaction rate and yield under milder, two-phase conditions. dalalinstitute.com |

| Aprotic Polar Solvents (e.g., DMF, Acetonitrile) | Solvent | Favors Sₙ2 reactions by solvating the cation but not the nucleophile, increasing its reactivity. chem-station.com |

Stereochemical Considerations in Synthetic Transformations

Stereochemistry is a critical consideration in organic synthesis, as the three-dimensional arrangement of atoms can dictate the properties and activity of a molecule. While this compound itself is not a chiral molecule, the mechanisms used in its synthesis have important stereochemical implications.

In the Williamson ether synthesis, if the alkyl halide substrate contains a stereocenter at the carbon undergoing substitution, the Sₙ2 mechanism will proceed with a complete inversion of configuration . masterorganicchemistry.comlibretexts.org This is a direct consequence of the backside attack by the nucleophile; the groups attached to the carbon are pushed into an inverted geometry, much like an umbrella turning inside out in the wind. masterorganicchemistry.com Therefore, if one starts with an (R)-configured alkyl halide, the resulting ether product will have an (S)-configuration at that center. libretexts.org

Conversely, if the reaction were to proceed through an Sₙ1 mechanism, the planar carbocation intermediate would lose all stereochemical information from the starting material. The nucleophile could then attack from either face of the plane, resulting in a racemic mixture of both (R) and (S) enantiomers.

Radical bromination can also create a new stereocenter. If the hydrogen abstraction leads to a planar radical intermediate at a prochiral center, the subsequent reaction with Br₂ will typically occur from either face with equal probability, leading to a racemic mixture of the two possible enantiomers.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mun.ca Applying these principles to the synthesis of this compound involves developing safer, more efficient, and environmentally responsible protocols.

Development of Environmentally Benign Synthetic Protocols

A key aspect of green chemistry is the reduction of hazardous waste and the use of safer solvents. Traditional organic syntheses often rely on volatile and sometimes toxic organic solvents. The development of protocols that minimize solvent use or replace hazardous solvents with greener alternatives is a primary goal.

Atom Economy and Waste Minimization in Production

Atom economy , a concept developed by Barry Trost, is a fundamental metric of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. epa.govacs.org The goal is to design syntheses where the vast majority of atoms in the starting materials end up in the product, rather than in waste byproducts. acs.org

The formula for calculating atom economy is: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound via a Williamson-type reaction, consider the reaction of sodium 3-ethoxypropan-1-oxide with bromomethane (B36050) (this is a hypothetical route for calculation purposes, a more common route involves different precursors but illustrates the principle). A more practical example is the etherification of 3-bromo-1-propanol.

Example Calculation: Etherification of 3-bromo-1-propanol

Step 1: Deprotonation C₃H₇BrO (3-bromo-1-propanol) + NaH → C₃H₆BrONa (Sodium 3-bromopropoxide) + H₂

Step 2: Substitution C₃H₆BrONa + C₂H₅Br (Bromoethane) → C₅H₁₁BrO (this compound) + NaBr

| Reactant/Product | Formula | Molecular Weight ( g/mol ) |

| 3-bromo-1-propanol | C₃H₇BrO | 138.99 |

| Sodium Hydride | NaH | 24.00 |

| Bromoethane (B45996) | C₂H₅Br | 108.97 |

| Total Reactant MW | 271.96 | |

| This compound | C₅H₁₁BrO | 167.04 |

| Sodium Bromide | NaBr | 102.89 |

| Hydrogen Gas | H₂ | 2.02 |

| Total Product MW | 271.95 |

In this pathway, the atom economy would be: Atom Economy = (167.04 / 271.96) * 100 ≈ 61.4%

This calculation reveals that a significant portion of the reactant mass (over 38%) ends up as byproducts (NaBr and H₂), which constitutes waste. Green chemistry principles encourage the development of alternative synthetic routes, such as addition reactions, which have a theoretical 100% atom economy, thereby minimizing waste at the molecular level. sustainability-directory.com

Use of Sustainable Solvents and Reagents

In alignment with the growing emphasis on green chemistry, contemporary research focuses on developing synthetic routes to this compound that minimize environmental impact. This involves the strategic use of sustainable solvents and reagents that are less hazardous, recyclable, and energy-efficient.

One of the most promising sustainable approaches for synthesizing ethers like this compound is through Phase-Transfer Catalysis (PTC) . This methodology is particularly advantageous for reactions involving immiscible reactants, such as an aqueous solution of an inorganic salt and an organic substrate. crdeepjournal.orgslideshare.net For the synthesis of this compound, a plausible PTC route involves the reaction of 1,3-dibromopropane with sodium ethoxide. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the ethoxide anion from the aqueous phase to the organic phase, where it can react with the dibromopropane. nih.gov This approach can significantly enhance reaction rates, improve yields, and allow for the use of water as a solvent, thereby avoiding volatile and often toxic organic solvents. crdeepjournal.orgmdpi.com

The Williamson ether synthesis, a classical method for preparing ethers, can be adapted to be more sustainable. numberanalytics.commasterorganicchemistry.com Traditional implementations often rely on strong bases like sodium hydride and anhydrous polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). jk-sci.com These reagents and solvents pose significant safety and environmental hazards. A greener alternative involves the use of PTC in a biphasic system (e.g., water/organic solvent) or the use of more benign solvents. numberanalytics.comfrancis-press.com

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Recent advancements in green chemistry have highlighted several alternatives to traditional volatile organic compounds (VOCs). For ether synthesis, ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising reaction media. numberanalytics.com These solvents exhibit low vapor pressure, high thermal stability, and can often be recycled, reducing waste generation. While specific studies on the synthesis of this compound in ILs or DESs are not extensively documented, their successful application in analogous Williamson ether syntheses suggests their potential applicability. numberanalytics.com

Another avenue for sustainable synthesis involves the use of bio-based reagents and feedstocks . For instance, if a synthetic pathway starts from diols, there is growing research into producing these diols from renewable cellulosic biomass. google.comgoogle.com While not a direct synthesis of this compound, the use of sustainably sourced starting materials is a key principle of green chemistry.

The development of recyclable catalysts is also a cornerstone of sustainable synthesis. Heteropoly acids (HPAs) , for example, have been shown to be effective and reusable catalysts for dehydration reactions, such as the cyclodehydration of diols to form cyclic ethers. royalsocietypublishing.org While this specific reaction is for cyclic ethers, the principle of using solid-supported or otherwise recoverable catalysts to minimize waste is broadly applicable.

The following table provides a comparative overview of a traditional versus a hypothetical sustainable synthesis of this compound, illustrating the potential benefits of employing green chemistry principles.

| Feature | Traditional Williamson Synthesis | Sustainable PTC Approach |

| Starting Materials | 3-bromo-1-propanol, Ethyl iodide | 1,3-dibromopropane, Ethanol |

| Base | Sodium hydride (NaH) | Sodium hydroxide (B78521) (NaOH) |

| Solvent | Anhydrous DMF or THF | Water/Toluene (biphasic) |

| Catalyst | None | Tetrabutylammonium bromide (TBAB) |

| Reaction Conditions | Anhydrous, inert atmosphere | Ambient or mild heating |

| Workup | Quenching with water, extraction with organic solvent | Simple phase separation |

| Green Chemistry Aspects | - Use of hazardous reagent (NaH)- Use of volatile organic solvent- Generation of stoichiometric waste | - Use of a safer base- Use of water as a primary solvent- Catalytic amount of reagent- Potential for catalyst recycling |

Furthermore, the conversion of an alcohol precursor, such as 3-ethoxy-1-propanol (B50535), to this compound traditionally employs hazardous brominating agents like phosphorus tribromide (PBr₃). libretexts.orgquimicaorganica.orgchemguide.co.uk Greener alternatives for the bromination of alcohols are an active area of research, focusing on reagents that are less toxic and produce less harmful byproducts.

Nucleophilic Substitution Reactions of the Bromine Moiety

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group, in this case, the bromide ion. pressbooks.pub The carbon atom attached to the bromine is electrophilic due to the electronegativity difference between carbon and bromine, making it a target for nucleophiles. ksu.edu.sa

Reactions with Oxygen-Containing Nucleophiles (e.g., Alkoxides, Hydroxides)

When this compound reacts with oxygen-containing nucleophiles like hydroxides (OH⁻) or alkoxides (RO⁻), the primary product is an alcohol or an ether, respectively. savemyexams.com These reactions typically proceed via an Sₙ2 mechanism, especially with primary alkyl halides like this compound.

For instance, the reaction with sodium hydroxide would yield 3-ethoxy-1-propanol.

Reaction with Hydroxide:

Reactants: this compound, Sodium Hydroxide

Product: 3-Ethoxy-1-propanol

Mechanism: Sₙ2

Similarly, reaction with an alkoxide, such as sodium ethoxide, would result in the formation of a diether.

Reaction with Ethoxide:

Reactants: this compound, Sodium Ethoxide

Product: 1,2-Diethoxypropane

Mechanism: Sₙ2

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Azides)

Nitrogen-containing nucleophiles, such as ammonia (B1221849), amines, and azides, readily react with this compound. The reaction with ammonia or amines is a common method for synthesizing amines. libretexts.org However, the reaction can lead to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium salts, as the initially formed amine can act as a nucleophile itself. libretexts.org

Using a large excess of ammonia can favor the formation of the primary amine.

Reaction with Ammonia:

Reactants: this compound, Ammonia (excess)

Product: 3-Ethoxypropan-1-amine

The azide (B81097) ion (N₃⁻) is an excellent nucleophile and reacts efficiently with primary alkyl halides to form alkyl azides. These azides can then be readily reduced to primary amines.

Reaction with Sodium Azide:

Reactants: this compound, Sodium Azide

Product: 1-Azido-3-ethoxypropane

Reactions with Carbon-Containing Nucleophiles (e.g., Grignard Reagents, Organolithiums, Cyanides)

Carbon-carbon bond formation is a cornerstone of organic synthesis. This compound can react with various carbon nucleophiles to extend its carbon chain.

Grignard Reagents: While Grignard reagents are potent nucleophiles, their reaction with alkyl halides is not always straightforward and can sometimes lead to coupling products. libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction of a Grignard reagent, for example, ethylmagnesium bromide, with this compound would be expected to form a new carbon-carbon bond, yielding 1-ethoxy-3-ethylpropane.

Organolithium Reagents: Organolithium reagents are highly reactive carbon nucleophiles. libretexts.orgtaylorandfrancis.com They will readily displace the bromide in this compound. For instance, treatment with butyllithium (B86547) would yield 1-ethoxyoctane.

Cyanides: The cyanide ion (CN⁻) is an effective nucleophile that introduces a nitrile group into the molecule. savemyexams.com This reaction is valuable as the nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine. The reaction of this compound with sodium cyanide in a suitable solvent like aqueous ethanol yields 4-ethoxybutanenitrile. quora.combrainly.comchegg.comaskfilo.com This occurs because the bromide is a better leaving group than the chloride in a similar compound, 1-bromo-3-chloropropane. quora.comwikipedia.org

| Nucleophile | Reagent Example | Product with this compound |

| Oxygen-Containing | ||

| Hydroxide | Sodium Hydroxide (NaOH) | 3-Ethoxy-1-propanol |

| Alkoxide | Sodium Ethoxide (NaOEt) | 1,2-Diethoxypropane |

| Nitrogen-Containing | ||

| Amine | Ammonia (NH₃) | 3-Ethoxypropan-1-amine |

| Azide | Sodium Azide (NaN₃) | 1-Azido-3-ethoxypropane |

| Carbon-Containing | ||

| Grignard Reagent | Ethylmagnesium Bromide (EtMgBr) | 1-Ethoxy-3-ethylpropane |

| Organolithium | Butyllithium (BuLi) | 1-Ethoxyoctane |

| Cyanide | Sodium Cyanide (NaCN) | 4-Ethoxybutanenitrile |

Elimination Reactions Forming Unsaturated Derivatives

In addition to substitution, alkyl halides can undergo elimination reactions, where a small molecule (like HBr) is removed to form a double bond (an alkene). masterorganicchemistry.com Elimination reactions are favored by the use of strong, sterically hindered bases and by heat. masterorganicchemistry.com

E1 and E2 Mechanisms

There are two primary mechanisms for elimination reactions: E1 (unimolecular) and E2 (bimolecular). masterorganicchemistry.comlibretexts.org

E2 Mechanism: This is a one-step process where the base removes a proton from a carbon adjacent to the carbon with the leaving group, and the leaving group departs simultaneously, forming a double bond. youtube.com This mechanism is favored by strong bases and is typical for primary alkyl halides. libretexts.org For this compound, a strong base like potassium tert-butoxide would favor the E2 pathway. The major product would be 3-ethoxy-1-propene.

E1 Mechanism: This is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. stackexchange.com A weak base then removes a proton from an adjacent carbon to form the double bond. masterorganicchemistry.com This mechanism is more common for tertiary alkyl halides because they can form more stable carbocations. stackexchange.com For a primary alkyl halide like this compound, the E1 mechanism is highly unlikely due to the instability of the resulting primary carbocation. libretexts.org

| Mechanism | Favored by | Substrate | Base | Stereochemistry | Product of this compound |

| E2 | Strong Base | Primary, Secondary, Tertiary | Strong, often bulky | Anti-periplanar | 3-Ethoxy-1-propene |

| E1 | Weak Base, Good Ionizing Solvent | Tertiary, Secondary | Weak | No specific requirement | Not significant |

Regioselectivity and Stereoselectivity of Elimination Products

The regiochemical outcome of the elimination reaction of this compound is predicted by Zaitsev's rule and Hofmann's rule.

Zaitsev's Rule: This rule posits that in an elimination reaction, the major product will be the more substituted, and therefore more stable, alkene. This is because alkenes with more alkyl groups attached to the double bond are thermodynamically more stable due to hyperconjugation. For this compound, the β-hydrogens are on the carbon adjacent to the carbon bearing the bromine. Abstraction of a proton from the C2 position would lead to the formation of 1-ethoxyprop-1-ene (a disubstituted alkene), while abstraction from the C4 position is not possible as there is no hydrogen on the adjacent oxygen atom. Therefore, according to Zaitsev's rule, the formation of 1-ethoxyprop-1-ene would be favored under conditions that promote thermodynamic control.

Hofmann's Rule: In contrast, Hofmann's rule predicts the formation of the less substituted alkene as the major product. This outcome is typically observed when using a sterically hindered (bulky) base. The bulky base has more difficulty accessing the more sterically hindered internal proton, and therefore preferentially abstracts the more accessible terminal proton. In the case of this compound, since there is only one set of β-hydrogens that can lead to a stable alkene, the distinction between Zaitsev and Hofmann products is less pronounced. However, the principle of steric hindrance from the base still applies and can influence reaction rates.

Stereoselectivity: The stereoselectivity of an elimination reaction refers to the preferential formation of one stereoisomer over another (e.g., E vs. Z or cis vs. trans). For the E2 elimination of this compound, which is a concerted, one-step mechanism, the stereochemistry of the product is determined by the anti-periplanar arrangement of the abstracted proton and the leaving group (bromine). This means that the hydrogen and bromine atoms must be in the same plane and on opposite sides of the C-C bond for the elimination to occur most efficiently. This requirement can lead to the preferential formation of one stereoisomer. For example, if rotation around the C-C bond is restricted, as in a cyclic system, only one stereoisomer might be formed. In the case of the acyclic this compound, free rotation around the single bonds allows for the adoption of the necessary anti-periplanar conformation. The relative stability of the transition states leading to the E and Z isomers will then determine the product ratio. Generally, the transition state leading to the more stable trans (or E) alkene is lower in energy, resulting in its formation as the major product.

In E1 eliminations, which proceed through a carbocation intermediate, the reaction is generally not stereospecific because there is free rotation around the single bonds in the carbocation. The reaction will, however, be stereoselective, favoring the formation of the more stable trans (or E) alkene.

Cross-Coupling Reactions Involving the C-Br Bond

The carbon-bromine bond in this compound is a versatile functional group for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. While specific examples for this compound are not extensively documented in readily available literature, the general principles of the Suzuki-Miyaura coupling can be applied.

In a hypothetical Suzuki-Miyaura reaction, this compound would be coupled with an organoboron reagent, such as a boronic acid (RB(OH)₂) or a boronic ester (RB(OR')₂), in the presence of a palladium(0) catalyst and a base. The reaction proceeds through a catalytic cycle involving oxidative addition of the alkyl bromide to the Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

The choice of catalyst, ligands, base, and solvent is crucial for the success of the reaction and can be optimized to achieve high yields. For alkyl bromides, which can be less reactive than aryl or vinyl bromides, more sophisticated catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands, may be required to facilitate the oxidative addition step.

Sonogashira Coupling Reactions

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. While the classical Sonogashira coupling is most efficient with sp²-hybridized halides, modifications and alternative catalysts have been developed to extend its scope to sp³-hybridized halides like this compound.

A successful Sonogashira coupling of this compound with a terminal alkyne (R-C≡CH) would yield a 1,4-disubstituted alkyne with an ethoxypropyl group attached. The reaction typically requires a palladium(0) catalyst, a copper(I) salt (e.g., CuI), and a base, often an amine like triethylamine (B128534) or diisopropylethylamine, which also serves as the solvent.

The catalytic cycle is thought to involve the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex formed from the oxidative addition of this compound. Reductive elimination from the palladium center then affords the coupled product. A key challenge with alkyl bromides is the potential for competing β-hydride elimination from the palladium-alkyl intermediate, which can lead to the formation of byproducts. Careful selection of reaction conditions and ligands is necessary to suppress this side reaction.

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or vinyl halide and an amine. The direct application of this methodology to unactivated primary alkyl halides like this compound can be challenging due to competing side reactions such as elimination and SN2 substitution by the amine.

However, significant progress has been made in developing catalyst systems that can effectively couple primary alkyl bromides with a variety of nitrogen nucleophiles, including primary and secondary amines, amides, and other nitrogen-containing heterocycles. These advanced catalyst systems often feature bulky, electron-rich phosphine ligands that promote the desired reductive elimination from the palladium(II) intermediate over other pathways.

A successful Buchwald-Hartwig amination of this compound with an amine (R¹R²NH) would result in the formation of a tertiary or secondary amine, depending on the starting amine. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a strong base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide.

Other C-N coupling reactions, such as the Gabriel synthesis, could also be employed to introduce a nitrogen-containing functional group. This two-step process would involve the reaction of this compound with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine, 3-ethoxypropan-1-amine.

Functional Group Transformations of the Ethoxy Group

The ethoxy group in this compound is an ether linkage, which is generally stable under many reaction conditions. However, it can be cleaved under specific, often harsh, conditions.

Cleavage of the Ether Linkage under Acidic or Basic Conditions

Acidic Conditions: Cleavage of the ether bond in this compound can be achieved using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via a nucleophilic substitution mechanism.

The first step is the protonation of the ether oxygen by the strong acid, which makes the ethoxy group a better leaving group (ethanol). The bromide or iodide ion then acts as a nucleophile and attacks one of the adjacent carbon atoms. In the case of this compound, there are two possible sites of attack: the ethyl carbon and the propyl carbon.

Attack at the ethyl carbon would proceed via an SN2 mechanism, yielding bromoethane and 3-bromopropan-1-ol. Attack at the propyl carbon is also possible. Given that both carbons are primary, the reaction conditions (temperature, concentration of acid) can influence the product distribution. With excess strong acid and heat, it is possible to convert the resulting alcohol into a second alkyl halide, leading to the formation of 1,3-dibromopropane and bromoethane.

Basic Conditions: Ether linkages are generally very resistant to cleavage under basic conditions. Strong bases are more likely to induce elimination reactions if there are abstractable β-hydrogens relative to a leaving group, or act as nucleophiles in substitution reactions at the carbon bearing the bromine. Therefore, cleavage of the ethoxy group in this compound under basic conditions is not a typical or efficient transformation. Specialized and highly reactive organometallic reagents might be required to effect such a cleavage, but these are not standard laboratory procedures.

Compound Names

| Compound Name |

| This compound |

| 1-ethoxyprop-1-ene |

| 3-bromopropan-1-ol |

| Bromoethane |

| 1,3-dibromopropane |

| 3-ethoxypropan-1-amine |

| Potassium phthalimide |

| Sodium tert-butoxide |

| Lithium bis(trimethylsilyl)amide |

| Triethylamine |

| Diisopropylethylamine |

| Hydrobromic acid |

| Hydroiodic acid |

| Palladium |

| Copper(I) iodide |

| Boronic acid |

| Boronic ester |

| 2-chloropentane |

| 1-butene |

| 2-butene |

| 3-bromo-2-methylbutane |

| 2-methylbut-2-ene |

| 1-bromopropane (B46711) |

| Acetate |

| 2-bromopropane |

| 2-bromobutane |

| 2-bromo-2,3-dimethylbutane |

| trans-2-methyl-1-chlorocyclohexane |

| 3-methylcyclohexene |

| 1-methylcyclohexene |

| 1-bromo-4-tert-butylcyclohexane |

| Bromoethane |

| Ethene |

| Potassium bromide |

| 3-bromo-2-methylpentane |

| 3-chloro-2,3,5-trimethylhexane |

| 2-methyl-2-pentene |

| 4-methyl-2-pentene |

| 2,3,5-trimethyl-2-hexene |

| 2,3,5-trimethyl-3-hexene |

| 2-isopropyl-4-methyl-1-pentene |

| ethylidenecyclohexane |

| cyclohexylethylene |

| 1-Bromo-3,6-dimethylheptane |

| 4-Bromo-1,2-dimethylcyclopentane |

| 1,2-dibromo-1,2-diphenylethane |

| 1-bromo-1,2-diphenylethene |

| Potassium ethoxide |

Reactivity and Reaction Pathways of 1 Bromo 3 Ethoxypropane

Elimination Reactions

Regioselectivity and Stereoselectivity of Elimination Products

Elimination reactions of 1-bromo-3-ethoxypropane, a primary alkyl halide, can proceed through an E2 mechanism, particularly in the presence of a strong, sterically hindered base. The regioselectivity of this reaction is straightforward as there is only one beta-carbon with abstractable protons. Thus, the primary product of elimination is 1-ethoxyprop-1-ene.

The stereoselectivity of the E2 reaction is dependent on the transition state geometry. The reaction proceeds preferentially through an anti-periplanar arrangement of the beta-hydrogen and the bromine leaving group. This leads to the formation of both (E)- and (Z)-1-ethoxyprop-1-ene. The (E)-isomer is generally the major product due to its greater thermodynamic stability, which arises from reduced steric strain between the substituents on the double bond.

Under conditions that might favor an E1 mechanism, such as in the presence of a weak base and a polar protic solvent, the reaction would proceed through a carbocation intermediate. While primary carbocations are generally unstable, rearrangement to a more stable secondary carbocation is not possible in this specific substrate. The subsequent elimination of a proton would still lead to 1-ethoxyprop-1-ene, with a preference for the more stable (E)-isomer.

Cross-Coupling Reactions Involving the C-Br Bond

The carbon-bromine bond in this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For this compound, this reaction would involve coupling with a boronic acid or a boronic ester. The reaction proceeds via a catalytic cycle involving oxidative addition of the alkyl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The reactivity of alkyl bromides in Suzuki coupling can be lower than that of aryl or vinyl bromides, often necessitating the use of specialized ligands to achieve high efficiency.

Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. While traditionally used for sp2-hybridized halides, modifications have allowed for the coupling of sp3-hybridized halides like this compound. The reaction involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex, followed by reductive elimination. A significant side reaction with alkyl halides is β-hydride elimination, which can be minimized by careful selection of reaction conditions. The reactivity of the halide is a key factor, with bromides being generally less reactive than iodides.

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl or vinyl halide and an amine. Its application to primary alkyl halides such as this compound can be challenging due to competing SN2 substitution and elimination reactions. However, the development of specialized bulky and electron-rich phosphine (B1218219) ligands has expanded the scope of this reaction to include alkyl bromides. This allows for the coupling of this compound with a variety of primary and secondary amines to form the corresponding substituted amines. The reaction is typically carried out in the presence of a strong base. Recently, methods for the amination of unprotected halotryptophans under aqueous conditions have been developed, showcasing the expanding utility of this reaction.

Functional Group Transformations of the Ethoxy Group

The ethoxy group in this compound is an ether linkage, which is generally quite stable.

Cleavage of the Ether Linkage under Acidic or Basic Conditions

Ether cleavage is a chemical reaction that breaks the C-O bond of an ether. Due to their stability, this typically requires harsh conditions.

Under acidic conditions , ethers can be cleaved by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction is an acid-catalyzed nucleophilic substitution. The first step is the protonation of the ether oxygen, which turns the ethoxy group into a good leaving group (ethanol). The halide anion (Br⁻ or I⁻) then acts as a nucleophile. For a primary ether like this compound, the cleavage proceeds via an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon. In this case, attack at the ethyl group would yield bromoethane (B45996) and 3-bromopropan-1-ol. If an excess of the acid is used, the resulting alcohol can be further converted to the corresponding alkyl halide.

Rearrangement Reactions and Other Complex Transformations

The bifunctional nature of this compound, containing both a halogen and an ether, opens up possibilities for various rearrangement reactions and other complex transformations, particularly intramolecular processes.

Rearrangement Reactions

A well-known rearrangement reaction of ethers is the Claisen rearrangement , which is a jove.comjove.com-sigmatropic rearrangement. libretexts.orglibretexts.orgbyjus.comorganic-chemistry.org This reaction is specific to allyl vinyl ethers and allyl aryl ethers, which undergo thermal or Lewis acid-catalyzed rearrangement to form γ,δ-unsaturated carbonyl compounds or o-allylphenols, respectively. libretexts.orglibretexts.orgbyjus.comorganic-chemistry.org Since this compound does not possess an allyl or vinyl group attached to the ether oxygen, it does not undergo a classical Claisen rearrangement.

However, the general principle of rearrangement reactions involving ethers highlights the possibility of other, less common, intramolecular rearrangements, especially when catalyzed.

Other Complex Transformations: Intramolecular Reactions

The presence of both a nucleophilic ether oxygen and an electrophilic carbon bearing a bromine atom within the same molecule sets the stage for potential intramolecular reactions. masterorganicchemistry.commasterorganicchemistry.com Such reactions, where the nucleophile and electrophile are part of the same molecule, lead to the formation of cyclic products. masterorganicchemistry.com

In the case of this compound, an intramolecular Williamson ether synthesis is a plausible transformation. Under basic conditions, the terminal bromine atom could be displaced by the ether oxygen acting as an internal nucleophile. However, this would lead to a highly strained three-membered oxonium ion, which is generally unfavorable.

A more likely complex transformation involves the cleavage of the ether by a strong acid, such as HBr or HI. britannica.comlibretexts.orglibretexts.orgck12.orgopenstax.orglibretexts.orgchemistrysteps.com The reaction proceeds via protonation of the ether oxygen, making it a good leaving group. libretexts.orgchemistrysteps.com The subsequent nucleophilic attack by the halide ion can occur via an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. libretexts.orgopenstax.org For a primary ether like this compound, an Sₙ2 mechanism is expected. openstax.org

The acidic cleavage of this compound with HBr would likely lead to the formation of 1,3-dibromopropane (B121459) and ethanol (B145695). If an excess of the acid is used, the ethanol formed could be further converted to ethyl bromide. libretexts.orglibretexts.org

The following table summarizes the key reactants and expected products in the potential reactions of this compound:

| Reaction Type | Reactants | Expected Major Products |

| Autoxidation | This compound, O₂ (air) | 1-Bromo-3-(1-hydroperoxyethoxy)propane, dialkyl peroxides |

| Acidic Cleavage | This compound, HBr (conc.) | 1,3-Dibromopropane, Ethanol |

| Acidic Cleavage (excess acid) | This compound, HBr (excess) | 1,3-Dibromopropane, Ethyl bromide |

Computational Chemistry and Mechanistic Modeling of 1 Bromo 3 Ethoxypropane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1-bromo-3-ethoxypropane at the electronic level. These methods solve approximations of the Schrödinger equation to provide information on electron distribution, molecular orbital energies, and reaction energetics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations could be employed to map out the potential energy surfaces of its reactions, such as nucleophilic substitution or elimination. These calculations would identify the structures of transition states—the high-energy intermediates that govern the reaction rate.

While specific DFT studies on this compound are not prominent in the literature, related research on similar molecules, such as 1-bromo-3-(tert-butoxy)propane, has utilized DFT (using functionals like B3LYP with basis sets such as 6-31G*) to evaluate the steric influence of the alkoxy group on reaction transition states. For this compound, such studies would help in predicting how the ethoxy group influences the molecule's reactivity in comparison to other bromoalkanes. By calculating the activation energies for different pathways, researchers could predict reaction outcomes and kinetics.

Table 1: Hypothetical DFT Calculation Parameters for this compound

| Parameter | Description |

| Functional | A functional such as B3LYP or M06-2X would be chosen to approximate the exchange-correlation energy. |

| Basis Set | A basis set like 6-311+G(d,p) would be used to describe the atomic orbitals of the molecule. |

| Solvation Model | A continuum solvation model (e.g., PCM or SMD) would be applied to simulate the reaction in different solvents. |

| Calculation Type | Geometry optimization would be performed to find stable structures of reactants, products, and transition states. Frequency calculations would follow to confirm the nature of these stationary points. |

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more intensive than DFT, can provide more accurate energetic profiles.

For this compound, ab initio calculations would be invaluable for obtaining precise values for bond dissociation energies, heats of formation, and the relative energies of different conformers. This information is critical for building a comprehensive understanding of the molecule's stability and thermodynamic properties.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is particularly useful for studying how a molecule like this compound interacts with its environment.

The solvent environment can significantly impact the rate and mechanism of a chemical reaction. MD simulations can model the explicit interactions between this compound and individual solvent molecules. By simulating the system in different solvents (e.g., polar protic, polar aprotic, and nonpolar), one could observe how the solvent shell around the molecule forms and how it affects the accessibility of the electrophilic carbon for a nucleophilic attack. Studies on other 1-bromoalkanes have shown that factors such as solvation and retention on a surface are critical in determining their apparent potency in reactions. nih.gov

This compound has several rotatable bonds, leading to various possible conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This is crucial as the reactivity of the molecule can be dependent on its three-dimensional shape. Furthermore, these simulations can shed light on the nature and strength of intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, between molecules of this compound or with other chemical species.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a specific activity or property. While no specific QSAR models for this compound have been identified in the literature, the framework for creating such a model is well-established.

To develop a QSAR model for the reactivity of a series of bromoalkanes, including this compound, a dataset of these compounds with their experimentally measured reaction rates would be compiled. Molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, and topological properties), would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical equation that correlates the descriptors with the observed reactivity.

Research on the skin sensitization potential of bromoalkanes has highlighted the challenges in modeling this class of compounds, suggesting that properties like volatility can significantly affect their activity and complicate QSAR predictions. nih.gov A successful QSAR model for this compound and related compounds would need to carefully consider such physicochemical properties to accurately predict reactivity and selectivity in various chemical transformations.

Predictive Modeling for Environmental Fate and Degradation

Computational chemistry and mechanistic modeling are indispensable tools for predicting the environmental fate of chemical compounds like this compound. In the absence of extensive experimental data, predictive models offer a scientifically robust framework to estimate the partitioning, persistence, and degradation pathways of this substance in various environmental compartments. These models are broadly categorized based on the degradation mechanism they simulate: hydrolysis, atmospheric degradation, and biodegradation.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this predictive capability. By correlating the molecular structure of a compound with its known environmental behavior, QSARs can forecast the fate of unstudied chemicals. For this compound, its key structural features—a primary bromoalkane and an ether linkage—are the primary determinants of its predicted environmental behavior.

A critical aspect of environmental fate modeling is the estimation of a compound's distribution across different environmental media, such as air, water, soil, and sediment. Multimedia fugacity models, like the Level III model, predict this partitioning based on a chemical's physical-chemical properties. nih.govrsc.org For this compound, these models would likely indicate a tendency to partition to organic carbon in soil and sediment. nih.gov

Modeling of Biotic Degradation

The biodegradation of halogenated hydrocarbons like this compound is a complex process mediated by microorganisms. nih.govuni.edugeneseo.edu Predictive models for biodegradation assess the likelihood of a compound being broken down by microbial enzymes. These models often use a fragment-based approach, where the presence of certain structural moieties increases or decreases the probability of biodegradation. nih.gov

For this compound, the primary alkyl bromide structure suggests that it could be susceptible to enzymatic dehalogenation. nih.gov The ether linkage, however, can sometimes confer resistance to biodegradation. Computational systems can predict potential biodegradation pathways by simulating enzymatic reactions. nih.govmdpi.com

The table below presents a hypothetical output from a predictive biodegradation model for this compound.

Table 3: Predicted Biodegradation of this compound

| Model Type | Prediction | Predicted Metabolites |

|---|---|---|

| Probability of Rapid Biodegradation | Low to Moderate | 3-ethoxypropanoic acid, Ethoxyacetic acid, Glycolic acid |

| Primary Biodegradation Pathway | Oxidative dehalogenation followed by ether cleavage |

Soil Sorption and Mobility Modeling

The tendency of this compound to adsorb to soil and sediment is a key factor in its environmental mobility and bioavailability. The organic carbon-water (B12546825) partitioning coefficient (Koc) is a critical parameter used in models to predict this behavior. researchgate.netnih.govnih.gov QSAR models can estimate Koc based on the compound's octanol-water partition coefficient (Kow) and other molecular descriptors.

For a moderately hydrophobic compound like this compound, it is expected to have a moderate affinity for soil organic matter. royalsocietypublishing.orgacs.org This would limit its mobility in soil and its potential to leach into groundwater.

The following table illustrates hypothetical predictions for the soil sorption of this compound.

Table 4: Predicted Soil Sorption and Mobility of this compound

| Parameter | Predicted Value | Implication |

|---|---|---|

| Log Koc (Organic Carbon-Water Partition Coefficient) | ~2.5 | Moderate sorption to soil and sediment |

| Mobility in Soil | Low to Moderate | Limited potential for leaching to groundwater |

Advanced Analytical Techniques for Characterization and Reaction Monitoring of 1 Bromo 3 Ethoxypropane

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 1-Bromo-3-ethoxypropane. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its functional groups and the connectivity of its atoms can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like this compound. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the hydrogen atoms (protons) are situated in distinct chemical environments, leading to separate signals. docbrown.info The integration of these signals corresponds to the ratio of protons in each environment, which for this compound is 3:2:2:2:2. docbrown.info The chemical shift (δ) of these signals is influenced by the electronegativity of neighboring atoms. Protons closer to the electronegative bromine and oxygen atoms will experience a downfield shift to a higher ppm value.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, five distinct signals are expected, corresponding to the five unique carbon atoms. docbrown.info The chemical shifts in ¹³C NMR are also influenced by the electronegativity of adjacent atoms, with carbons bonded to bromine or oxygen appearing at a higher chemical shift. oregonstate.edudocbrown.info

Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Splitting Pattern (¹H NMR) |

| CH₃-CH₂-O- | ~1.2 | ~15 | Triplet |

| CH₃-CH₂ -O- | ~3.5 | ~66 | Quartet |

| -O-CH₂-CH₂- | ~3.6 | ~70 | Triplet |

| -CH₂-CH₂ -CH₂Br | ~2.1 | ~32 | Quintet |

| -CH₂-CH₂-CH₂ Br | ~3.4 | ~30 | Triplet |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further confirm the structure. COSY reveals correlations between coupled protons, helping to establish the connectivity of the propyl and ethyl chains. HSQC correlates each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which are characteristic of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Strong C-H stretching vibrations from the alkyl groups are typically observed in the 2850-3000 cm⁻¹ region. docbrown.info The presence of the ether linkage (C-O-C) will give rise to a strong, characteristic stretching band in the region of 1050-1150 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹. docbrown.info The absence of strong, broad absorption around 3200-3600 cm⁻¹ would confirm the absence of hydroxyl impurities.

Raman Spectroscopy: Raman spectroscopy, while often providing similar information to IR, can be particularly useful for observing certain vibrations. The C-C and C-H vibrations of the alkyl backbone will be visible. acs.orgacs.org The C-Br stretch is also Raman active. For ethereal solutions, specific bands can be indicative of solute-solvent interactions. nih.gov

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | **Typical Raman Wavenumber (cm⁻¹) ** |

| C-H (Alkyl) | Stretching | 2850-2975 docbrown.info | 2800-3100 acs.org |

| C-O (Ether) | Stretching | 1050-1150 | Observable |

| C-Br | Stretching | 500-600 docbrown.info | Observable |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed. A key feature of bromine-containing compounds is the presence of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. libretexts.orgdocbrown.infoyoutube.com This results in two molecular ion peaks of almost equal intensity, separated by two mass units (M and M+2). Common fragmentation patterns for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond. libretexts.orgmiamioh.edu For haloalkanes, the loss of the halogen atom is a common fragmentation pathway. youtube.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the unambiguous determination of the molecular formula. nih.gov By comparing the exact measured mass to the calculated mass of C₅H₁₁BrO, the elemental composition can be confirmed with high confidence.

Expected Mass Spectrometry Data for this compound

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Significance |

| [C₅H₁₁BrO]⁺ | 166 | 168 | Molecular Ion (M, M+2) |

| [C₅H₁₁O]⁺ | 87 | - | Loss of Br radical |

| [C₃H₆Br]⁺ | 121 | 123 | Cleavage of C-O bond |

| [C₂H₅O]⁺ | 45 | - | Ethoxy fragment |

| [C₃H₇]⁺ | 43 | - | Propyl fragment |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from any starting materials, byproducts, or impurities, and for quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing volatile compounds like this compound. jmchemsci.comglobalresearchonline.net The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. researchgate.net The separated components then enter the mass spectrometer, which provides mass spectra for identification. This allows for both the qualitative identification of impurities and their quantitative determination. The Kovats retention index, an experimental value from GC, can also aid in identification. nih.gov

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

While this compound itself is volatile, High-Performance Liquid Chromatography (HPLC) is a valuable technique for the detection and quantification of any non-volatile impurities that may be present. sielc.com For instance, if the synthesis involved non-volatile starting materials or catalysts, HPLC could be used to ensure their removal from the final product. A reversed-phase HPLC method, likely with a C18 column and a mobile phase of acetonitrile (B52724) and water, would be a common starting point for analysis. researchgate.net

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

A comprehensive review of the scientific literature indicates that specific X-ray crystallographic studies on derivatives of this compound have not been extensively published. However, the application of this technique to crystalline derivatives is a standard and invaluable method for unequivocal structural elucidation in organic chemistry.

The process would typically involve synthesizing a solid derivative of this compound. This could be achieved, for example, through a substitution reaction where the bromine atom is replaced by a larger, more complex functional group that induces crystallinity. Once a suitable single crystal of the derivative is grown, it can be analyzed by X-ray diffraction.

The resulting data allows for the precise determination of the atomic positions within the crystal lattice, providing a detailed molecular structure. This information is critical for confirming the successful synthesis of the desired derivative and for studying its conformational preferences in the solid state.

To illustrate the type of data obtained from such an analysis, a hypothetical data table for a crystalline derivative of this compound is presented below. This table showcases the typical crystallographic parameters that would be reported in a research article.

Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Chemical Formula | C₁₅H₂₁NO₂ |

| Formula Weight | 263.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 9.876(3) |

| α (°) | 90 |

| β (°) | 105.12(2) |

| γ (°) | 90 |

| Volume (ų) | 1489.1(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.175 |

| Absorption Coeff. (mm⁻¹) | 0.131 |

| F(000) | 568 |

| Crystal Size (mm³) | 0.25 x 0.18 x 0.12 |

| Theta range for data collection (°) | 2.50 to 28.00 |

| Reflections collected | 9876 |

| Independent reflections | 3456 [R(int) = 0.021] |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

This data is for illustrative purposes only and does not represent a published crystal structure.

Applications of 1 Bromo 3 Ethoxypropane in Complex Organic Synthesis

Stereoselective Synthesis of Chiral Compounds

The utility of 1-bromo-3-ethoxypropane as a building block in organic synthesis is well-established, primarily in the introduction of the 3-ethoxypropyl group into various molecular frameworks. However, a comprehensive review of the scientific literature does not yield specific examples of this compound itself being a direct participant in stereoselective reactions to generate chiral compounds.

In the context of complex organic synthesis, the generation of chirality is a critical aspect, often achieved through the use of chiral auxiliaries, catalysts, or substrates. While this compound can be employed as an electrophile in alkylation reactions, its role in these transformations is typically to append the ethoxypropyl chain to a molecule that already contains a chiral center or is rendered chiral through the reaction conditions.

For instance, the alkylation of a chiral enolate is a common strategy for the asymmetric synthesis of α-substituted carbonyl compounds. In such a hypothetical scenario, a chiral auxiliary attached to the carbonyl compound would direct the approach of the electrophile, in this case, this compound, to one face of the enolate, resulting in the formation of a new stereocenter with a high degree of stereoselectivity. However, specific instances of this application with this compound, including detailed research findings and data on diastereomeric or enantiomeric excess, are not prominently reported in the reviewed literature.

Therefore, while this compound is a valuable reagent for the functionalization of molecules, its direct application in the stereoselective synthesis of chiral compounds, where it is a key determinant of the stereochemical outcome, is not a well-documented area of research. Further investigation may be required to explore its potential in this specialized field of organic chemistry.

Environmental and Toxicological Research Perspectives on 1 Bromo 3 Ethoxypropane

Environmental Fate and Transport Studies

The environmental behavior of 1-bromo-3-ethoxypropane is primarily governed by its physicochemical properties, which indicate its likely distribution and persistence in various environmental compartments. While specific experimental studies on this compound are limited, its fate can be predicted by examining its structural properties and data from analogous chemical compounds.

Air: When released into the atmosphere, this compound is expected to exist predominantly in the vapor phase due to its relatively high vapor pressure of 12.3 mmHg at 25°C. lookchem.com The primary degradation pathway in the air is anticipated to be a reaction with photochemically produced hydroxyl radicals (•OH). cdc.gov For a similar compound, 1-bromopropane (B46711), the atmospheric half-life due to this reaction is estimated to be around 14 days. cdc.gov Given the structural similarities, this compound is likely to have a comparable atmospheric lifetime, suggesting it does not persist indefinitely but can be transported over moderate distances before degradation.

Water: In aquatic environments, two main degradation processes are relevant: hydrolysis and biodegradation. As an alkyl bromide, this compound can undergo hydrolysis, where the bromine atom is replaced by a hydroxyl group, forming 3-ethoxypropanol and hydrobromic acid. The rate of this reaction would be influenced by factors such as temperature and pH. Additionally, biodegradation by microorganisms in water and sediment may occur, although the rate and extent of this process for this compound have not been specifically documented. cdc.gov

Soil: In the soil compartment, the fate of this compound is influenced by a combination of volatilization, adsorption to soil organic matter, and degradation. chemsafetypro.com Biodegradation by soil microorganisms represents a potential degradation pathway. cdc.gov The efficiency of this process depends on soil type, moisture content, temperature, and the presence of adapted microbial populations. Given its volatility, a portion of the compound may also partition from the soil surface into the atmosphere.